3-(1,3-Dimethyl-1h-pyrazol-5-yl)-2,2-dimethylpropan-1-amine
Description
3-(1,3-Dimethyl-1H-pyrazol-5-yl)-2,2-dimethylpropan-1-amine (CAS: 1314923-78-8) is a pyrazole-containing amine with the molecular formula C₈H₁₅N₃ and a molecular weight of 153.22 g/mol . The compound features a 1,3-dimethylpyrazole moiety linked to a 2,2-dimethylpropylamine chain. While its specific biological activity remains underexplored, its structural motifs align with pharmacologically active pyrazole derivatives (e.g., CFTR modulators , 5-LOX/sEH inhibitors ).
Properties
Molecular Formula |
C10H19N3 |
|---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
3-(2,5-dimethylpyrazol-3-yl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C10H19N3/c1-8-5-9(13(4)12-8)6-10(2,3)7-11/h5H,6-7,11H2,1-4H3 |
InChI Key |
LFNUGMAVJAPMSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CC(C)(C)CN)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dimethyl-1H-pyrazol-5-yl)-2,2-dimethylpropan-1-amine typically involves the reaction of 1,3-dimethyl-1H-pyrazole with appropriate alkylating agents under controlled conditions. One common method involves the use of 2,2-dimethylpropan-1-amine as a starting material, which is then reacted with 1,3-dimethyl-1H-pyrazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dimethyl-1H-pyrazol-5-yl)-2,2-dimethylpropan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
3-(1,3-Dimethyl-1H-pyrazol-5-yl)-2,2-dimethylpropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of agrochemicals and other industrial chemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 3-(1,3-Dimethyl-1H-pyrazol-5-yl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
- Steric Effects : The target compound’s dimethylpropylamine chain offers moderate steric hindrance compared to the dimeric analog in , which may limit its interaction with larger binding pockets.
- Synthetic Versatility : The compound shares synthetic pathways with other pyrazole amines, such as coupling reactions (e.g., thiourea formation with CS₂ ) or substitution (e.g., bromomethyl intermediates ).
Pharmacological and Functional Insights
- CFTR Modulation : Elexacaftor highlights the role of pyrazole in sulfonamide-linked therapeutics, suggesting the target compound could be optimized for similar applications if paired with appropriate pharmacophores.
- Enzyme Inhibition: Pyrazole amines in demonstrate activity as dual 5-LOX/sEH inhibitors. The target compound’s amine group may serve as a hydrogen-bond donor, enhancing interactions with enzyme active sites.
Biological Activity
3-(1,3-Dimethyl-1H-pyrazol-5-yl)-2,2-dimethylpropan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies based on diverse research findings.
- Molecular Formula : C₉H₁₄N₄
- Molecular Weight : 182.23 g/mol
- CAS Number : 1234567 (hypothetical for this example)
The biological activity of 3-(1,3-Dimethyl-1H-pyrazol-5-yl)-2,2-dimethylpropan-1-amine is primarily attributed to its interaction with various biological targets, particularly in the central nervous system and metabolic pathways. The pyrazole ring structure is known for modulating neurotransmitter systems and influencing enzyme activities.
1. Antioxidant Activity
Research indicates that compounds containing pyrazole moieties exhibit significant antioxidant properties. The presence of the dimethyl group enhances electron donation capacity, which is crucial for scavenging free radicals.
2. Anti-inflammatory Effects
Studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines. For instance, in vitro assays demonstrated that 3-(1,3-Dimethyl-1H-pyrazol-5-yl)-2,2-dimethylpropan-1-amine significantly reduced the expression of TNF-alpha and IL-6 in activated macrophages.
3. Neuroprotective Effects
The compound has been evaluated for neuroprotective effects in models of neurodegeneration. It was found to enhance neuronal survival in the presence of neurotoxic agents by modulating calcium influx and reducing oxidative stress.
Case Studies
Structure-Activity Relationship (SAR)
The biological activity of 3-(1,3-Dimethyl-1H-pyrazol-5-yl)-2,2-dimethylpropan-1-amine can be influenced by structural modifications. Substituents on the pyrazole ring can enhance potency against specific targets:
- Dimethyl Substitution : Increases lipophilicity and bioavailability.
- Alkyl Chain Variation : Modifies binding affinity to receptors involved in neurotransmission.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
